molecular formula C18H17F3N4O3 B10965104 N-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide

N-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide

Cat. No.: B10965104
M. Wt: 394.3 g/mol
InChI Key: YDAQCONHAAGTKG-UHFFFAOYSA-N
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Description

N-(1-ETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE is a complex organic compound featuring a pyrazole ring, an isoxazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and isoxazole rings. The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones, while the isoxazole ring can be formed via the cyclization of nitrile oxides with alkenes . The trifluoromethyl group is introduced through nucleophilic substitution reactions using trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Catalysts and reagents are selected to enhance the efficiency of each step in the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1-ETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-ETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and isoxazole derivatives, such as:

Uniqueness

N-(1-ETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of a pyrazole ring, an isoxazole ring, and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H17F3N4O3

Molecular Weight

394.3 g/mol

IUPAC Name

N-(1-ethylpyrazol-4-yl)-5-methyl-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H17F3N4O3/c1-3-25-9-13(8-22-25)23-17(26)16-15(11(2)28-24-16)10-27-14-6-4-5-12(7-14)18(19,20)21/h4-9H,3,10H2,1-2H3,(H,23,26)

InChI Key

YDAQCONHAAGTKG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC(=O)C2=NOC(=C2COC3=CC=CC(=C3)C(F)(F)F)C

Origin of Product

United States

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